Cas no 892495-44-2 ((2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one)
(2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-Propen-1-one, 3-(4-fluorophenyl)-1-(1-piperazinyl)-, (2E)-
- (2e)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one
- (2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one
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- Inchi: 1S/C13H15FN2O/c14-12-4-1-11(2-5-12)3-6-13(17)16-9-7-15-8-10-16/h1-6,15H,7-10H2/b6-3+
- InChI Key: OMGQHHFHDVTTRQ-ZZXKWVIFSA-N
- SMILES: C(N1CCNCC1)(=O)/C=C/C1=CC=C(F)C=C1
Experimental Properties
- Density: 1.183±0.06 g/cm3(Predicted)
- Boiling Point: 419.0±45.0 °C(Predicted)
- pka: 8.36±0.10(Predicted)
(2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E208651-100mg |
(2e)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one |
892495-44-2 | 100mg |
$ 115.00 | 2022-06-05 | ||
| TRC | E208651-500mg |
(2e)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one |
892495-44-2 | 500mg |
$ 435.00 | 2022-06-05 | ||
| TRC | E208651-1g |
(2e)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one |
892495-44-2 | 1g |
$ 680.00 | 2022-06-05 | ||
| Life Chemicals | F1908-0784-0.25g |
(2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one |
892495-44-2 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
| Life Chemicals | F1908-0784-0.5g |
(2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one |
892495-44-2 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
| Life Chemicals | F1908-0784-1g |
(2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one |
892495-44-2 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
| Life Chemicals | F1908-0784-2.5g |
(2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one |
892495-44-2 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
| Life Chemicals | F1908-0784-5g |
(2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one |
892495-44-2 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
| Life Chemicals | F1908-0784-10g |
(2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one |
892495-44-2 | 95%+ | 10g |
$3532.0 | 2023-09-07 |
(2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on (2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one
Introduction to (2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one (CAS No. 892495-44-2)
The compound (2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one, identified by its CAS number 892495-44-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a conjugated system with a piperazine moiety and a fluorinated aromatic ring, has garnered considerable attention due to its potential applications in drug development. The structural features of this compound contribute to its unique chemical and biological properties, making it a promising candidate for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating piperazine and fluorinated aromatic units. Piperazine derivatives are well-known for their versatility in medicinal chemistry, often serving as key structural elements in drugs targeting central nervous system disorders, infectious diseases, and metabolic conditions. The presence of a fluorine atom in the aromatic ring enhances the metabolic stability and binding affinity of the molecule, which are critical factors in drug design.
The specific configuration of (2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one is particularly noteworthy. The conjugated double bond system imparts electronic properties that can influence both the reactivity and the pharmacological activity of the compound. This feature has been exploited in various synthetic strategies to develop novel bioactive molecules. The piperazine nitrogen atoms provide sites for hydrogen bonding, which can enhance interactions with biological targets, while the fluorine substituent offers additional opportunities for tuning pharmacokinetic properties.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into organic molecules can lead to significant changes in their pharmacological profiles, including increased lipophilicity, improved metabolic stability, and enhanced binding affinity to biological targets. These properties make fluorinated compounds particularly attractive for drug development. For instance, fluoroaromatics have been shown to exhibit potent activity against various enzymes and receptors involved in disease pathways.
The synthesis of (2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps typically include condensation reactions to form the conjugated system, followed by functional group transformations to introduce the piperazine and fluorophenyl moieties. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently.
The biological activity of this compound has been evaluated in several preclinical studies. Initial findings suggest that it exhibits promising properties as an inhibitor of certain enzymes implicated in inflammatory and neurological disorders. The interaction between the piperazine ring and target proteins appears to be critical for its pharmacological effects. Additionally, the fluorine atom contributes to enhanced binding affinity, which may translate into improved therapeutic efficacy.
In conclusion, (2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one (CAS No. 892495-44-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activity make it a valuable candidate for further research and development. As our understanding of drug design principles continues to evolve, compounds like this one will play an increasingly important role in the discovery of novel therapeutic agents.
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